2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . It is a bicyclic compound featuring a heptane ring structure with a tert-butoxycarbonyl group attached to it. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions. The reaction conditions often include the use of a chiral tertiary amine as the catalyst and hydrogen bond catalysis to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its ability to participate in various chemical reactions due to its unique structure. The tert-butoxycarbonyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. The bicyclic heptane ring structure also contributes to the compound’s stability and reactivity, allowing it to interact with different molecular targets and pathways in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
- tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of a tert-butoxycarbonyl group and a bicyclic heptane ring structure. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-12(2,3)17-11(16)13(10(14)15)7-8-4-5-9(13)6-8/h8-9H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHMSZSSJJDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2CCC1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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